4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime
Description
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Properties
IUPAC Name |
(E)-1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[(4-nitrophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O5S/c21-16-4-8-18(9-5-16)30-20-10-3-15(11-19(20)24(27)28)12-22-29-13-14-1-6-17(7-2-14)23(25)26/h1-12H,13H2/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJHQTUHWPVYBN-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime (CAS No. 477851-89-1) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C20H13Cl3N2O3S
- Molecular Weight : 467.75 g/mol
- Boiling Point : 586.7 °C (predicted)
- Density : 1.42 g/cm³ (predicted)
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antibacterial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown that derivatives of sulfonamide compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific activity of this compound has not been extensively documented; however, its structural analogs suggest potential efficacy in this area.
2. Enzyme Inhibition
Inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease has been observed in related compounds. For example, certain oxime derivatives have shown strong inhibitory effects on urease with IC50 values significantly lower than standard reference drugs . Given the structural similarities, it is plausible that this compound may exhibit similar enzyme inhibitory activities.
Case Studies and Research Findings
Several studies have explored the biological activities of oxime derivatives and their implications:
- Antibacterial Screening : A study evaluated various oxime compounds for their antibacterial efficacy against multiple bacterial strains, revealing that certain derivatives exhibited IC50 values below 10 µM, indicating potent antibacterial properties .
- Enzyme Inhibition Assays : Another investigation focused on the inhibition of AChE by oxime derivatives, where some compounds achieved over 70% inhibition at low concentrations . This suggests that this compound could be a candidate for further enzyme inhibition studies.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
